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Compound of Interest

Compound Name: 5-Ethyl-3,5-dimethyloctane

Cat. No.: B15458292 Get Quote

For researchers, scientists, and drug development professionals, the precise identification of

isomers presents a significant analytical challenge. Within complex hydrocarbon mixtures, gas

chromatography (GC) stands as a cornerstone technique for the separation and

characterization of these structurally similar molecules. This guide provides an in-depth

comparison of the gas chromatographic retention times of dodecane isomers, underpinned by

experimental data and detailed methodologies, to facilitate their accurate identification and

analysis.

Dodecane (C₁₂H₂₆) exists as 355 structural isomers, each possessing unique physicochemical

properties.[1] The separation of these isomers by gas chromatography is fundamentally

governed by their boiling points and molecular structures, with the degree of branching playing

a pivotal role.[1] On common non-polar stationary phases, the elution order is primarily dictated

by the volatility of the isomers. Consequently, more highly branched isomers, which exhibit

lower boiling points, elute earlier than their linear counterpart, n-dodecane.[1]

The Principle of Separation: Boiling Point and
Molecular Structure
The elution order of dodecane isomers from a non-polar GC column is inversely related to their

boiling points.[2] This phenomenon is a direct consequence of the intermolecular van der

Waals forces.[3] Linear alkanes, such as n-dodecane, have a larger surface area, leading to

stronger van der Waals interactions between molecules and thus a higher boiling point.[3] As

the degree of branching increases, the molecule becomes more compact, reducing the surface
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area available for intermolecular interactions. This results in weaker van der Waals forces and

a lower boiling point.[3][4]

In gas chromatography with a non-polar stationary phase, such as polydimethylsiloxane (e.g.,

DB-1, SE-30, OV-101), separation is primarily based on the boiling points of the analytes.[3][5]

Compounds with lower boiling points are more volatile, spend more time in the gaseous mobile

phase, and therefore travel through the column faster, resulting in shorter retention times.[2]

Comparative GC Retention Data of Dodecane
Isomers
To provide a consistent and transferable measure of retention, Kovats Retention Indices (RI)

are often employed. The retention index of a compound is its retention time normalized to the

retention times of adjacent n-alkanes, making it less susceptible to variations in analytical

conditions than absolute retention time.[1]

The following table presents the boiling points and experimentally determined Kovats Retention

Indices for a selection of dodecane isomers on a non-polar stationary phase. The data clearly

illustrates the inverse relationship between the degree of branching and the retention index.
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Isomer Name
Molecular
Structure

Boiling Point (°C)
Kovats Retention
Index (Non-Polar
Phase)

n-Dodecane CH₃(CH₂)₁₀CH₃ 216.3 1200

2-Methylundecane
CH₃CH(CH₃)

(CH₂)₈CH₃
210.3 1178

3-Methylundecane
CH₃CH₂CH(CH₃)

(CH₂)₇CH₃
210.1 1184

4-Methylundecane
CH₃(CH₂)₂CH(CH₃)

(CH₂)₆CH₃
209.8 1188

5-Methylundecane
CH₃(CH₂)₃CH(CH₃)

(CH₂)₅CH₃
209.5 1191

2,2-Dimethyldecane (CH₃)₃C(CH₂)₇CH₃ 203.7 1152

3,3-Dimethyldecane
CH₃CH₂C(CH₃)₂(CH₂)

₆CH₃
206.5 1175

4,4-Dimethyldecane
CH₃(CH₂)₂C(CH₃)₂(C

H₂)₅CH₃
207.2 1182

5,5-Dimethyldecane
CH₃(CH₂)₃C(CH₃)₂(C

H₂)₄CH₃
207.8 1189

2,3-Dimethyldecane
CH₃CH(CH₃)CH(CH₃)

(CH₂)₆CH₃
208.1 1195

Note: Kovats indices can vary slightly depending on the specific GC column and analytical

conditions. The values presented here are compiled from various sources and should be used

as a guide.[1]

Experimental Protocol for Isomer Identification
This section details a robust methodology for the separation and identification of dodecane

isomers using gas chromatography-mass spectrometry (GC-MS).
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Sample Preparation
Prepare a standard solution containing a mixture of the dodecane isomers of interest in a

volatile, non-polar solvent such as hexane or pentane. A typical concentration for each isomer

is in the range of 10-100 µg/mL. For complex sample matrices, an appropriate extraction and

clean-up procedure should be employed to isolate the hydrocarbon fraction.

GC-MS Instrumentation and Conditions
Gas Chromatograph: Agilent 7890B or equivalent

Mass Spectrometer: Agilent 5977A or equivalent

GC Column: A non-polar capillary column is recommended, such as a DB-1 or SE-30 (100%

dimethylpolysiloxane), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.[1]

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

Injector Temperature: 250 °C.[1]

Injection Volume: 1 µL.[1]

Split Ratio: 50:1 (this can be adjusted based on sample concentration).[1]

Oven Temperature Program:

Initial temperature: 40 °C, hold for 2 minutes.

Ramp: 5 °C/min to 220 °C.

Hold: 5 minutes at 220 °C.[1]

MS Transfer Line Temperature: 280 °C.[1]

Ion Source Temperature: 230 °C.[1]

Quadrupole Temperature: 150 °C.[1]

Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
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Scan Range: m/z 40-300.[1]

Data Analysis
Identify the peaks corresponding to the dodecane isomers based on their retention times and

mass spectra.[1]

Confirm the identity of each isomer by comparing its mass spectrum with a reference library,

such as the NIST Mass Spectral Library.[1]

To determine the Kovats Retention Index for each isomer, a separate analysis of a

homologous series of n-alkanes (e.g., C10 to C14) must be performed under the identical

GC conditions. The retention indices can then be calculated using the appropriate formula for

temperature-programmed analysis.[1]

Visualization of the Analytical Workflow
The following diagram illustrates the key steps in the GC-MS analysis of dodecane isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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